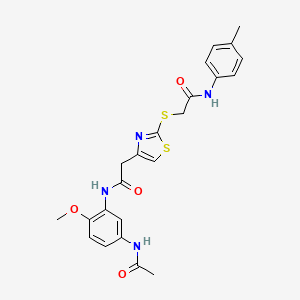

3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

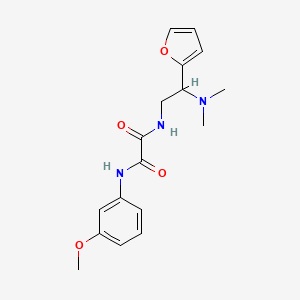

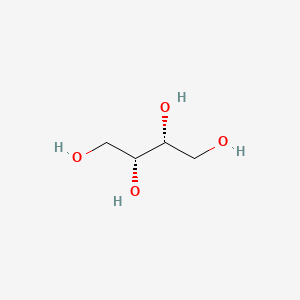

The molecular structure of this compound would be characterized by the presence of the benzamide group, the thiophene ring, and the hydroxypropyl group. The benzamide group would contribute to the planarity of the molecule, while the thiophene ring would introduce a degree of aromaticity .Wissenschaftliche Forschungsanwendungen

Antipathogenic Activity and Synthesis Techniques

- Research into thiourea derivatives has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential for developing novel antimicrobial agents with antibiofilm properties, relevant to compounds similar to 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide (Limban et al., 2011).

Chemical Modification and Applications

- The chemoselective N-benzoylation of aminophenols, involving processes related to the synthesis and modification of benzamide compounds, underlines the importance of specific chemical reactions for generating compounds of biological interest. This research contributes to understanding how modifications can affect the biological activity and applications of benzamide derivatives (Singh et al., 2017).

Catalysis and Material Synthesis

- The development of poly(arylene ether amide)s with trifluoromethyl groups through nucleophilic nitro displacement reactions demonstrates the significance of specific functional groups in polymer chemistry. This research highlights the role of precise chemical modifications in creating materials with desirable properties, such as solubility and thermal stability, which could be relevant for materials science applications involving similar benzamide derivatives (Lee & Kim, 2002).

Fluorinated Compound Synthesis

- The synthesis and application of fluorinated molecules in pharmaceutical and agrochemical industries underscore the importance of fluorine atoms in modifying the properties of organic compounds. Research into the rhodium(III)-catalyzed alkenylation of benzamides, leading to the synthesis of difluorinated compounds, indicates the potential for developing novel compounds with enhanced biological or chemical properties (Cui et al., 2023).

Semiconductor Technology Integration

- The use of specific organic compounds in the integration of growth into semiconductor device fabrication demonstrates the intersection between organic chemistry and material science. Such research can provide insights into how specific organic compounds, including those similar to this compound, can be utilized in creating advanced electronic systems (He et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJIMZBEWBWYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC(C2=CSC=C2)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2894419.png)

![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2894423.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)

![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)